Exatecan Intermediate 5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

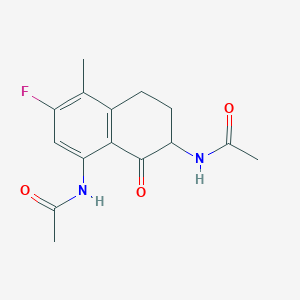

N-(8-acetamido-6-fluoro-5-methyl-1-oxo-3,4-dihydro-2H-naphthalen-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN2O3/c1-7-10-4-5-12(17-8(2)19)15(21)14(10)13(6-11(7)16)18-9(3)20/h6,12H,4-5H2,1-3H3,(H,17,19)(H,18,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQLSBJKEGXCGH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C2=C1CCC(C2=O)NC(=O)C)NC(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Solubility Landscape of Exatecan Intermediate 5: A Technical Guide for Drug Development Professionals

For Immediate Release

This technical guide addresses the critical physicochemical property of solubility for Exatecan Intermediate 5, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan. While specific quantitative solubility data for this intermediate in various organic solvents is not extensively available in the public domain, this document provides researchers, scientists, and drug development professionals with a comprehensive framework for determining and applying such crucial data. The focus of this guide is to equip research teams with the methodologies required to generate reliable solubility profiles, enabling informed decisions in process development, formulation, and scale-up operations.

Introduction to this compound

Exatecan is a powerful anticancer agent, and the efficiency of its synthesis is paramount. This compound, identified as (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6(4H)-dione, is a chiral tricyclic lactone that forms a critical part of the Exatecan structure. The stereochemistry at the C4 position is vital for the biological activity of the final drug. Given its importance, understanding its behavior in various solvents is a fundamental prerequisite for optimizing reaction conditions, purification processes, and overall manufacturing efficiency.

Chemical Structure:

(Image of the chemical structure of (S)-4-ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6(4H)-dione would be inserted here in a full whitepaper)

Molecular Formula: C₁₃H₁₃NO₅

Molecular Weight: 263.25 g/mol

The Critical Role of Solubility Data

The solubility of a pharmaceutical intermediate dictates several key aspects of the drug development and manufacturing process:

-

Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the concentration of the reactants in the solvent.

-

Purification: Crystallization, a common method for purifying intermediates, is entirely dependent on solubility differences in various solvents and at different temperatures.

-

Process Safety and Handling: Understanding solubility helps in preventing precipitation in transfer lines and reactors, which can cause blockages and operational failures.

-

Formulation Development: For intermediates that might be isolated and stored, understanding their solubility is key to developing stable solutions or suspensions.

Experimental Determination of Solubility: Detailed Protocols

The absence of publicly available, comprehensive solubility data for this compound necessitates in-house determination. Below are detailed protocols for two standard methods for generating this data.

Equilibrium Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining thermodynamic (equilibrium) solubility.[1]

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetonitrile, dichloromethane, ethyl acetate, dimethylformamide, dimethyl sulfoxide)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane compatibility)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Protocol:

-

Preparation: Add an excess amount of solid this compound to a vial. The excess is crucial to ensure that a saturated solution is formed.

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient time (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vial to stand to let the undissolved solid settle. Alternatively, centrifuge the vial to pellet the excess solid.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution).

-

Filtration (Optional but Recommended): Filter the collected supernatant through a chemically compatible syringe filter (e.g., 0.22 µm) to remove any remaining micro-particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Calculation: Calculate the original solubility in the solvent, taking into account the dilution factor. Express the solubility in units such as mg/mL and mol/L.

High-Throughput Solubility Screening

For rapid screening of multiple solvents, a high-throughput method can be employed.[2][3]

Objective: To quickly assess the approximate solubility of this compound across a wide range of organic solvents.

Materials and Equipment:

-

96-well microtiter plates

-

Automated liquid handling system

-

Plate shaker

-

Plate reader with UV-Vis or nephelometry capabilities

-

Stock solution of this compound in a highly soluble solvent (e.g., DMSO)

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., 100 mg/mL in DMSO).

-

Solvent Dispensing: Use an automated liquid handler to dispense the various organic solvents to be tested into the wells of a 96-well plate.

-

Compound Addition: Add a small, known volume of the stock solution to each well.

-

Mixing and Incubation: Shake the plate for a set period (e.g., 1-2 hours) at a controlled temperature.

-

Precipitation Detection: Analyze the plate using a plate reader. The amount of precipitation can be measured by light scattering (nephelometry) or by measuring the absorbance after allowing the precipitate to settle.

-

Data Analysis: The results provide a semi-quantitative or rank-ordered assessment of solubility in the tested solvents. Solvents in which the solution remains clear have higher solubility for the intermediate.

Data Presentation and Interpretation

To facilitate comparison and decision-making, all generated solubility data should be organized into a clear and structured format.

Table 1: Template for Recording the Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method | Notes |

| Methanol | 25 | Shake-Flask | |||

| Ethanol | 25 | Shake-Flask | |||

| Acetonitrile | 25 | Shake-Flask | |||

| Dichloromethane | 25 | Shake-Flask | |||

| Ethyl Acetate | 25 | Shake-Flask | |||

| Toluene | 25 | Shake-Flask | |||

| Tetrahydrofuran | 25 | Shake-Flask | |||

| Dimethylformamide | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide | 25 | Shake-Flask |

Visualization of Experimental and Logical Workflows

To further clarify the processes involved in solubility determination and solvent selection, the following diagrams are provided.

Caption: Workflow for Equilibrium Solubility Determination.

Caption: Decision Pathway for Solvent Selection.

Conclusion

References

Navigating the Stability of Exatecan Intermediate 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Exatecan, a potent topoisomerase I inhibitor, has emerged as a critical component in advanced cancer therapeutics, most notably as the payload in antibody-drug conjugates (ADCs). The synthetic pathway to this complex molecule involves several key precursors, among them Exatecan Intermediate 5. Ensuring the stability and purity of this intermediate is paramount to the successful and efficient synthesis of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the recommended storage, stability, and analytical methodologies pertinent to this compound, drawing upon available data and established knowledge of related camptothecin analogs.

Storage and Handling Recommendations

Proper storage is the first line of defense in maintaining the integrity of this compound. Based on supplier data and the general sensitivity of complex organic molecules, the following conditions are recommended.

Table 1: Recommended Storage Conditions for this compound [1][2]

| Form | Storage Temperature | Duration | Notes |

| Solid (Powder) | -20°C | 3 years | Store in a tightly sealed container, protected from light and moisture. |

| 4°C | 2 years | Suitable for shorter-term storage. Ensure protection from light and moisture. | |

| In Solvent | -80°C | 6 months | Use a suitable, dry solvent. Aliquot to avoid repeated freeze-thaw cycles. |

| -20°C | 1 month | For very short-term storage of solutions. Prone to faster degradation. |

Physicochemical Properties and Stability Profile

This compound, a substituted N-acetyl aminonaphthalene derivative, possesses functional groups that are susceptible to degradation under certain environmental conditions. While specific forced degradation studies on this intermediate are not extensively published, a stability profile can be inferred from studies on analogous structures and the parent compound, Exatecan.

The primary degradation pathways for camptothecin and its derivatives, which are structurally related to the final product synthesized from this intermediate, involve hydrolysis of the lactone ring. Although this compound does not contain this lactone ring, its N-acetyl and fluoro-substituted aromatic structure suggests potential susceptibility to hydrolysis and photolytic degradation.

A logical workflow for assessing the stability of a synthetic intermediate like this compound is crucial for process development and quality control.

Caption: A logical workflow for a comprehensive stability study of a pharmaceutical intermediate.

Experimental Protocols for Stability Assessment

To establish a robust stability profile for this compound, a series of experiments should be conducted following the principles outlined in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q1A(R2) for stability testing of new drug substances.

Forced Degradation Studies

Forced degradation, or stress testing, is essential to identify potential degradation products and establish the intrinsic stability of the molecule. These studies also help in developing and validating a stability-indicating analytical method.

Table 2: Proposed Conditions for Forced Degradation Studies of this compound

| Stress Condition | Proposed Methodology | Analytical Technique |

| Acid Hydrolysis | Dissolve in a suitable solvent and expose to 0.1 M HCl at 60°C for 24 hours. | RP-HPLC with PDA/UV and MS |

| Base Hydrolysis | Dissolve in a suitable solvent and expose to 0.1 M NaOH at 60°C for 24 hours. | RP-HPLC with PDA/UV and MS |

| Oxidative Degradation | Dissolve in a suitable solvent and expose to 3% H₂O₂ at room temperature for 24 hours. | RP-HPLC with PDA/UV and MS |

| Thermal Degradation | Expose the solid compound to dry heat at 80°C for 48 hours. | RP-HPLC with PDA/UV and MS |

| Photostability | Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B). | RP-HPLC with PDA/UV and MS |

Stability-Indicating Analytical Method

A validated stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying this compound from any potential degradation products.

Table 3: Example of a Stability-Indicating HPLC Method for Related Compounds [3][4]

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A gradient of an aqueous buffer (e.g., 0.05 M potassium dihydrogen phosphate, pH 3) and an organic solvent (e.g., acetonitrile). |

| Flow Rate | 1.0 mL/min |

| Detection | UV/PDA detector at a wavelength determined by the UV spectrum of the intermediate. |

| Injection Volume | 10-20 µL |

| Column Temperature | Ambient or controlled (e.g., 30°C) |

The following diagram illustrates a typical workflow for the development and validation of a stability-indicating HPLC method.

Caption: Workflow for the development and validation of a stability-indicating HPLC method.

Potential Degradation Pathways

While specific degradation products for this compound are not documented in the public domain, potential degradation pathways can be hypothesized based on its chemical structure. The N-acetyl group could be susceptible to hydrolysis under strong acidic or basic conditions, leading to the corresponding amino derivative. The aromatic rings may be susceptible to oxidative degradation.

Understanding these potential pathways is critical for analytical method development and for defining control strategies during synthesis and storage.

Conclusion

The stability of this compound is a critical parameter in the manufacturing of Exatecan-based therapeutics. While detailed public data on this specific intermediate is scarce, a robust stability program can be designed based on established principles for pharmaceutical intermediates and related camptothecin analogs. Adherence to recommended storage conditions, implementation of comprehensive forced degradation studies, and the use of a validated stability-indicating analytical method are essential to ensure the quality, purity, and integrity of this vital precursor. Further internal studies are necessary to fully characterize the degradation profile and establish a definitive shelf-life for this compound under various conditions.

References

The Core Mechanism of Exatecan as a Topoisomerase I Inhibitor: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan (DX-8951f) is a potent, semi-synthetic, water-soluble derivative of camptothecin, engineered to exhibit enhanced therapeutic efficacy and an improved toxicity profile compared to its predecessors like topotecan and irinotecan.[1] Its primary mechanism of action is the potent inhibition of human DNA topoisomerase I (TOP1), a critical enzyme that alleviates torsional stress during DNA replication and transcription.[2][3] By targeting TOP1, Exatecan introduces cytotoxic lesions in rapidly proliferating cancer cells, making it a cornerstone of various cancer therapies, including as a payload in antibody-drug conjugates (ADCs).[4][5] This technical guide provides a comprehensive analysis of Exatecan's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for researchers and drug development professionals.

Core Mechanism of Action: Stabilization of the TOP1-DNA Cleavage Complex

Under normal physiological conditions, TOP1 resolves DNA supercoiling by inducing a transient single-strand break. This process involves the formation of a covalent intermediate, known as the TOP1-DNA cleavage complex (TOP1cc), where the enzyme is linked to the 3'-phosphate end of the broken DNA strand. After the DNA strand rotates to relieve torsional strain, TOP1 re-ligates the nick, completing the catalytic cycle.[6]

Exatecan exerts its cytotoxic effect by intercalating into the DNA helix at the site of the single-strand break and binding to the TOP1-DNA complex.[3] This binding stabilizes the TOP1cc, preventing the re-ligation of the DNA strand.[2][6] The collision of a replication fork with this stabilized ternary complex leads to the conversion of the single-strand break into a permanent and lethal double-strand DNA break.[3] This irreversible DNA damage triggers downstream cellular processes, ultimately leading to cell cycle arrest and apoptosis.[4][5]

Modeling of Exatecan's binding at the interface of the TOP1cc suggests novel molecular interactions with a flanking DNA base and the TOP1 residue N352, in addition to the known interactions of camptothecins with residues R364, D533, and N722.[4] These additional interactions may contribute to the enhanced stability of the complex and the superior potency of Exatecan compared to other camptothecin analogs.[4]

Figure 1: Signaling pathway of Topoisomerase I inhibition by Exatecan.

Quantitative Data on Inhibitory Activity

Exatecan has consistently demonstrated superior potency in preclinical studies compared to other clinically used camptothecin derivatives, such as topotecan and SN-38 (the active metabolite of irinotecan).[2][7]

In Vitro Cytotoxicity of Exatecan and Comparators

| Cell Line | Cancer Type | Exatecan GI₅₀ (ng/mL) | SN-38 GI₅₀ (ng/mL) | Topotecan GI₅₀ (ng/mL) |

| Breast Cancer (pooled) | Breast | 2.02 | - | - |

| Colon Cancer (pooled) | Colon | 2.92 | - | - |

| Stomach Cancer (pooled) | Gastric | 1.53 | - | - |

| Lung Cancer (pooled) | Lung | 0.877 | - | - |

| PC-6 | Lung | 0.186 | - | - |

| PC-6/SN2-5 (SN-38 resistant) | Lung | 0.395 | - | - |

| MOLT-4 | Leukemia | ~1 | >10 | >10 |

| CCRF-CEM | Leukemia | ~1 | >10 | >10 |

| DU145 | Prostate | ~1 | >10 | >10 |

| DMS114 | Small Cell Lung | ~1 | >10 | >10 |

GI₅₀: 50% growth inhibition concentration. Data compiled from multiple sources.[8][9][10]

Topoisomerase I Inhibitory Activity

| Compound | IC₅₀ (µg/mL) | Relative Potency vs. Topotecan | Relative Potency vs. SN-38 |

| Exatecan | 0.975 | ~10x | ~3x |

| Topotecan | 9.52 | 1x | - |

| SN-38 | 2.71 | ~3.5x | 1x |

| Camptothecin | 23.5 | ~0.4x | ~0.1x |

IC₅₀: 50% inhibitory concentration against purified human topoisomerase I. Data compiled from multiple sources.[7][8][11]

Experimental Protocols

Topoisomerase I DNA Relaxation Assay

This in vitro assay is fundamental for determining a compound's ability to inhibit the catalytic activity of TOP1.

Methodology:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), purified human TOP1, and an assay buffer.

-

Compound Incubation: Add varying concentrations of Exatecan or other test compounds to the reaction mixtures. A control reaction without any inhibitor should be included.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 30 minutes) to allow for the enzymatic reaction.

-

Reaction Termination: Stop the reaction by adding a solution containing a protein denaturant, such as SDS.

-

Electrophoresis: Separate the DNA topoisomers (supercoiled and relaxed) by agarose gel electrophoresis.

-

Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The degree of inhibition is determined by the amount of supercoiled DNA remaining, which can be quantified using densitometry to calculate an IC₅₀ value.[3][12]

Figure 2: Experimental workflow for a Topoisomerase I DNA relaxation assay.

In Vitro Cytotoxicity Assay

This assay measures the effect of a compound on the proliferation and viability of cancer cells.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., DU145, MOLT-4) in 96-well plates at a predetermined density and allow them to adhere overnight.[2]

-

Drug Treatment: Treat the cells with a range of concentrations of Exatecan for a specified period (e.g., 72 hours).[2]

-

Viability Assessment: Determine cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[2]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to untreated controls. Plot the dose-response curve to determine the GI₅₀ or IC₅₀ value.[6]

In Vivo Tumor Xenograft Studies

These studies evaluate the antitumor efficacy of a compound in a living organism.

Methodology:

-

Tumor Implantation: Subcutaneously inject human tumor cells into immunocompromised mice (e.g., nude or SCID mice).[3]

-

Tumor Growth: Monitor tumor growth until they reach a predetermined size (e.g., 100-200 mm³).[3]

-

Treatment: Randomize mice into control (vehicle) and treatment groups. Administer Exatecan via a clinically relevant route (e.g., intravenous) at various doses and schedules.[3]

-

Monitoring: Regularly measure tumor volume and body weight throughout the study.[3]

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis). Calculate metrics such as tumor growth inhibition (TGI).[3]

Figure 3: Logical workflow for an in vivo tumor xenograft study.

Conclusion

Exatecan's mechanism of action as a topoisomerase I inhibitor is characterized by its potent ability to stabilize the TOP1-DNA cleavage complex, leading to the formation of lethal double-strand DNA breaks in cancer cells. Its superior in vitro and in vivo activity compared to earlier camptothecin analogs underscores its significance in oncology drug development. The detailed experimental protocols provided herein serve as a foundational resource for researchers investigating the therapeutic potential of Exatecan and other novel topoisomerase I inhibitors. The continued exploration of Exatecan, particularly as a cytotoxic payload in ADCs, holds significant promise for advancing targeted cancer therapies.[5]

References

- 1. m.youtube.com [m.youtube.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. TOP1-DNA trapping by exatecan and combination therapy with ATR inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. medchemexpress.com [medchemexpress.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. benchchem.com [benchchem.com]

Safety and Handling of Exatecan Intermediate 5: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for Exatecan Intermediate 5 (CAS No. 143655-70-3), a key component in the synthesis of the potent topoisomerase I inhibitor, Exatecan. Given its role in the production of a cytotoxic final product, this intermediate must be handled with the utmost care to minimize exposure and ensure a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications.[1][2]

GHS Classification:

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[1][2]

-

Skin Corrosion/Irritation (Category 2): H315 - Causes skin irritation.[1][2]

-

Serious Eye Damage/Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1][2]

-

Specific Target Organ Toxicity, Single Exposure; Respiratory Tract Irritation (Category 3): H335 - May cause respiratory irritation.[1][2]

Signal Word: Warning[1]

Hazard Pictograms:

-

GHS07 (Exclamation Mark)

Precautionary Statements: A comprehensive list of precautionary statements can be found in the Safety Data Sheet and includes avoiding breathing dust, washing hands thoroughly after handling, and wearing appropriate personal protective equipment.[1]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 143655-70-3 | [1] |

| Molecular Formula | C15H17FN2O3 | [2] |

| Molecular Weight | 292.31 g/mol | [2] |

| Physical Form | Solid | Sigma-Aldrich |

| Storage Temperature | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [3] |

| Solubility | DMSO: 25 mg/mL (85.53 mM) | [3] |

Table 2: Toxicological Data for Exatecan (Final Product) for Reference

| Parameter | Value | Species/System | Source |

| IC50 (Topoisomerase I Inhibition) | 2.2 µM (0.975 µg/mL) | N/A | [3] |

| Mean GI50 (Breast Cancer Cells) | 2.02 ng/mL | Human Cell Lines | [4] |

| Mean GI50 (Colon Cancer Cells) | 2.92 ng/mL | Human Cell Lines | [4] |

| Mean GI50 (Stomach Cancer Cells) | 1.53 ng/mL | Human Cell Lines | [4] |

| Mean GI50 (Lung Cancer Cells) | 0.877 ng/mL | Human Cell Lines | [4] |

| Dose-Limiting Toxicities (Clinical) | Neutropenia, Thrombocytopenia | Human | [5][6] |

Experimental Protocols

General Handling and Storage Protocol

-

Personnel: Only trained personnel familiar with the handling of potent and cytotoxic compounds should work with this compound.

-

Designated Area: All handling of the solid compound and preparation of solutions should be conducted in a designated area, such as a certified chemical fume hood or a biological safety cabinet, to prevent contamination of the general laboratory space.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear two pairs of chemotherapy-rated nitrile gloves. Change the outer pair immediately if contaminated.

-

Lab Coat: A disposable, low-permeability lab coat with long sleeves and tight cuffs is required.

-

Eye Protection: Chemical safety goggles and a face shield must be worn.

-

Respiratory Protection: For handling the solid powder outside of a containment system, a properly fitted N95 or higher-level respirator is necessary.

-

-

Weighing: Weigh the solid compound in a containment system (e.g., a fume hood) on a disposable weigh paper.

-

Solution Preparation: Prepare solutions in a fume hood. Add solvent to the vial containing the solid to avoid generating dust.

-

Storage: Store the solid compound at -20°C in a tightly sealed container in a designated, locked location.[3] Solutions should be stored at -80°C for up to 6 months or -20°C for up to 1 month.[3]

-

Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate method, such as wiping with a 70% ethanol solution.[1]

-

Waste Disposal: Dispose of all contaminated materials (gloves, lab coats, weigh papers, etc.) as hazardous cytotoxic waste in accordance with institutional and local regulations.

Spill Response Protocol

-

Evacuate: Immediately alert others in the area and evacuate the immediate vicinity of the spill.

-

Isolate: Secure the area to prevent entry.

-

Report: Inform the laboratory supervisor and the institutional safety officer.

-

PPE: Don the appropriate PPE as described in section 3.1 before re-entering the area.

-

Containment: For liquid spills, cover with an absorbent material (e.g., diatomite).[1] For solid spills, gently cover with a damp absorbent pad to avoid raising dust.

-

Cleanup: Carefully collect the absorbed material and any contaminated debris using forceps or other appropriate tools. Place all waste into a labeled, sealed container for hazardous cytotoxic waste.

-

Decontaminate: Clean the spill area with a 70% ethanol solution, followed by a detergent and water wash.[1]

-

Documentation: Document the spill and the cleanup procedure in the laboratory safety records.

Visualizations

Synthesis of Exatecan

The following diagram illustrates a simplified synthetic pathway for Exatecan, highlighting the position of Intermediate 5.

Caption: Simplified synthesis pathway of Exatecan.

Safe Handling Workflow

This diagram outlines the essential workflow for the safe handling of this compound in a research laboratory.

Caption: Safe handling workflow for this compound.

First Aid Measures

In the event of exposure, prompt action is critical.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a physician immediately.[1]

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing and wash it before reuse.[1]

-

If Inhaled: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[1]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

Fire-Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, dry chemical, foam, or carbon dioxide.[1]

-

Special Hazards: May emit irritant fumes during combustion.[1]

-

Firefighter Protection: Wear a self-contained breathing apparatus and full protective clothing.[1]

-

Accidental Release: For spills, use full personal protective equipment. Avoid breathing vapors, mist, or dust. Ensure adequate ventilation and evacuate personnel to safe areas. Prevent further leakage if possible and keep the product away from drains and water courses.[1] Absorb solutions with a liquid-binding material and decontaminate surfaces with alcohol.[1]

Disclaimer: This document is intended as a guide and does not replace a formal risk assessment. All laboratory personnel should be thoroughly trained on the specific hazards and handling procedures for any chemical they work with and should always consult the most up-to-date Safety Data Sheet (SDS) provided by the supplier. All procedures should be carried out in accordance with institutional and local safety regulations.

References

The Genesis of a Potent Anti-Cancer Agent: A Technical Guide to the Discovery and History of Exatecan and Its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

Exatecan (DX-8951f) has emerged as a formidable force in oncology, representing a significant advancement in the lineage of camptothecin analogs. This technical guide provides a comprehensive exploration of the discovery, history, and synthetic pathways of Exatecan and its crucial intermediates.[1] It is designed to serve as an in-depth resource, offering detailed experimental methodologies, quantitative data, and visual representations of its mechanism of action and synthesis to facilitate further research and development in the field of targeted cancer therapy.

Introduction: The Evolution from a Natural Product

The journey to Exatecan began with the discovery of camptothecin, a pentacyclic quinoline alkaloid isolated from the bark of Camptotheca acuminata.[1] While a potent inhibitor of topoisomerase I, camptothecin's clinical utility was marred by poor water solubility and the instability of its lactone ring at physiological pH.[1] This spurred the development of semi-synthetic analogs with improved pharmacological profiles. Exatecan, a second-generation, water-soluble derivative, was designed to overcome these limitations, exhibiting enhanced stability and greater potency.[2][3][] It has since become a critical component as the cytotoxic payload in the highly successful antibody-drug conjugate (ADC), Trastuzumab deruxtecan (Enhertu®).[1]

Mechanism of Action: A Potent Topoisomerase I Inhibitor

Exatecan exerts its cytotoxic effects by targeting DNA topoisomerase I, an essential enzyme for relieving torsional stress during DNA replication and transcription.[2][5][6] The core mechanism involves the stabilization of the covalent complex between topoisomerase I and DNA, known as the TOP1-DNA cleavage complex.[2][3] By binding to this intermediate, Exatecan prevents the re-ligation of the single-strand DNA break, leading to an accumulation of these breaks.[2][7] The collision of a replication fork with this stabilized complex results in the formation of lethal double-strand DNA breaks, ultimately triggering apoptosis in rapidly dividing cancer cells.[3][5]

Signaling Pathway

Caption: Mechanism of Topoisomerase I inhibition by Exatecan.

Synthesis of Exatecan and Key Intermediates

The total synthesis of Exatecan is a complex, multi-step process that is typically approached through a convergent strategy. This involves the independent synthesis of two key fragments which are then coupled to form the core structure. The two primary building blocks are:

-

A substituted aminonaphthalene core.

-

A chiral tricyclic lactone: (S)-4-Ethyl-4-hydroxy-7,8-dihydro-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione.[1]

The stereochemistry at the C4 position of the chiral lactone is critical for the biological activity of Exatecan.[1]

Synthetic Workflow Overview

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. nbinno.com [nbinno.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Log In ‹ ILLUSTRATED MEDICAL COURSES — WordPress [imc.3jpharmainc.com]

- 7. A Very Long-acting Exatecan and Its Synergism with DNA Damage Response Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) of Exatecan Intermediate 5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data and relevant experimental context for Exatecan Intermediate 5, a key building block in the synthesis of the potent topoisomerase I inhibitor, Exatecan.

Chemical Identity

This compound is chemically known as N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide. It is a crucial component in the convergent synthesis of Exatecan, a drug used in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1][2]

| Property | Value |

| IUPAC Name | N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide |

| CAS Number | 143655-70-3 |

| Molecular Formula | C₁₅H₁₇FN₂O₃ |

| Molecular Weight | 292.31 g/mol |

Spectroscopic Data

Detailed, publicly available spectroscopic data for this compound is limited. The following sections summarize the expected spectral characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH | 7.0 - 8.0 | 110 - 140 |

| Aliphatic CH₂ | 2.0 - 3.5 | 20 - 40 |

| Aliphatic CH | 4.0 - 5.0 | 40 - 60 |

| Methyl (Aromatic) | 2.0 - 2.5 | 15 - 25 |

| Methyl (Acetamide) | 1.8 - 2.2 | 20 - 30 |

| Carbonyl (Ketone) | - | 190 - 210 |

| Carbonyl (Amide) | - | 165 - 175 |

| C-F | - | 150 - 165 (J_CF coupling) |

| C-N | - | 130 - 150 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) |

| N-H Stretch (Amide) | 3200 - 3400 |

| C-H Stretch (Aromatic) | 3000 - 3100 |

| C-H Stretch (Aliphatic) | 2850 - 3000 |

| C=O Stretch (Ketone) | 1680 - 1700 |

| C=O Stretch (Amide I) | 1630 - 1680 |

| N-H Bend (Amide II) | 1510 - 1570 |

| C-F Stretch | 1000 - 1400 |

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Data for this compound

| Ion | Expected m/z |

| [M+H]⁺ | 293.13 |

| [M+Na]⁺ | 315.11 |

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this compound are not explicitly detailed in publicly accessible literature. The synthesis of Exatecan is a multi-step process, and the formation of Intermediate 5 is part of a larger synthetic strategy.[3] General synthetic routes to Exatecan often involve the construction of a substituted aminonaphthalene core, to which a chiral tricyclic lactone is coupled.[3]

A plausible synthetic approach to this compound would likely involve the elaboration of a substituted tetralone derivative. The introduction of the two acetamide groups and the fluorine atom would be key transformations in such a synthesis.

Signaling Pathways and Experimental Workflows

The primary relevance of this compound is its role in the synthesis of Exatecan. Exatecan itself is a potent inhibitor of DNA topoisomerase I, an essential enzyme involved in DNA replication and transcription.[1] By stabilizing the topoisomerase I-DNA complex, Exatecan leads to DNA strand breaks and ultimately, cancer cell death.

The overall workflow for the utilization of this compound is embedded within the total synthesis of Exatecan.

The following diagram illustrates the general mechanism of action of Exatecan, the final product derived from Intermediate 5.

References

The Biological Relevance of Camptothecin Analogs and Their Intermediates: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological significance of camptothecin (CPT) and its analogs, a critical class of anti-cancer agents. This document delves into their mechanism of action, quantitative efficacy, the signaling pathways they modulate, and the key chemical intermediates in their synthesis. Detailed experimental protocols for the biological evaluation of these compounds are also provided to facilitate further research and development in this field.

Introduction: The Enduring Significance of Camptothecin

Camptothecin, a pentacyclic quinoline alkaloid first isolated from the bark of the Camptotheca acuminata tree, has emerged as a cornerstone in cancer chemotherapy.[1] Its potent anti-tumor activity, first identified in the 1960s, has led to the development of several clinically successful semi-synthetic analogs.[1] These agents are integral to the treatment regimens for a range of malignancies, including colorectal, ovarian, and small-cell lung cancers.[2][3] The unique mechanism of action of camptothecins, targeting the nuclear enzyme topoisomerase I, continues to make them a subject of intense research for the development of novel and more effective cancer therapies.[4][5]

Mechanism of Action: Poisoning Topoisomerase I

The primary molecular target of camptothecin and its analogs is DNA topoisomerase I (Topo I), an essential enzyme that alleviates torsional stress in DNA during replication and transcription.[1][4] Topo I functions by inducing transient single-strand breaks in the DNA backbone, allowing the DNA to unwind, followed by religation of the strand.[4][6]

Camptothecins exert their cytotoxic effects by binding to the covalent Topo I-DNA complex, effectively "poisoning" the enzyme.[7] This binding stabilizes the complex and inhibits the religation step, leading to an accumulation of single-strand DNA breaks.[7] The collision of the DNA replication fork with these stabilized complexes during the S-phase of the cell cycle converts the single-strand breaks into irreversible double-strand breaks, a form of DNA damage that is highly lethal to the cell and triggers programmed cell death (apoptosis).[6][7]

Quantitative Efficacy of Camptothecin Analogs

The cytotoxic potency of camptothecin and its derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. These values can vary depending on the specific analog, the cancer cell line, and the assay conditions. The following table summarizes the IC50 values for several key camptothecin analogs across a range of human cancer cell lines.

| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| Camptothecin | HT-29 | Colon | 0.010 | [1][7] |

| Topotecan | HT-29 | Colon | 0.033 | [1][7] |

| Irinotecan | LoVo | Colon | 15.8 | [8] |

| Irinotecan | HT-29 | Colon | 5.17 | [8] |

| SN-38 (active metabolite of Irinotecan) | HT-29 | Colon | 0.0088 | [7] |

| 9-Aminocamptothecin | HT-29 | Colon | 0.019 | [7] |

| Belotecan | Various | Lung, Ovarian | Not specified | [9] |

| 9-Methoxycamptothecin | A375 | Melanoma | Data not specified | [10] |

| 9-Methoxycamptothecin | SKMEL28 | Melanoma | Data not specified | [10] |

Note: SN-38 is the active metabolite of the prodrug irinotecan.[1]

Key Signaling Pathways in Camptothecin-Induced Cell Death

The induction of DNA double-strand breaks by camptothecin analogs activates a complex network of signaling pathways that ultimately determine the fate of the cell. The two primary pathways initiated are the DNA Damage Response (DDR) and the apoptotic cascade.

DNA Damage Response (DDR)

Upon the formation of double-strand breaks, the cell activates the DDR pathway to arrest the cell cycle and initiate DNA repair. Two key kinase signaling cascades, ATM-Chk2 and ATR-Chk1, are central to this response.

-

ATM-Chk2 Pathway: Ataxia-telangiectasia mutated (ATM) is a primary sensor of double-strand breaks. Once activated, ATM phosphorylates and activates the checkpoint kinase 2 (Chk2), which in turn targets downstream effectors to induce cell cycle arrest, typically at the G1/S or G2/M checkpoints.

-

ATR-Chk1 Pathway: The ATR (ATM and Rad3-related) kinase, in conjunction with its partner ATRIP, recognizes stalled replication forks, which are a direct consequence of camptothecin action. ATR then phosphorylates and activates checkpoint kinase 1 (Chk1), leading to cell cycle arrest, predominantly in the S and G2 phases.

The following diagram illustrates the simplified signaling cascade of the DNA damage response induced by camptothecin.

Apoptotic Pathway

If the DNA damage is too extensive to be repaired, the cell undergoes apoptosis. Camptothecins primarily induce the intrinsic or mitochondrial pathway of apoptosis. This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of a cascade of proteases called caspases.

The process begins with the release of cytochrome c from the mitochondria, a step promoted by pro-apoptotic proteins like Bax and Bak and inhibited by anti-apoptotic proteins like Bcl-2. Cytochrome c then binds to Apaf-1 and pro-caspase-9 to form the apoptosome, which activates caspase-9. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.

The following diagram outlines the key steps in the camptothecin-induced intrinsic apoptotic pathway.

Experimental Protocols for Biological Evaluation

The following are detailed methodologies for key experiments used to assess the biological activity of camptothecin analogs.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Workflow:

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

-

Drug Treatment: Prepare serial dilutions of the camptothecin analogs in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[11][12] Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[11]

-

Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.[11]

-

Data Analysis: Subtract the background absorbance from the readings. Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Topoisomerase I Relaxation Assay

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topo I.

Workflow:

Protocol:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322) and 10x Topo I assay buffer.[2][6] Add the desired concentration of the camptothecin analog.

-

Enzyme Addition: Add purified human Topoisomerase I enzyme to the reaction mixture.[2][6] Include a positive control (enzyme, no drug) and a negative control (no enzyme).

-

Incubation: Incubate the reaction at 37°C for 30 minutes.[2][6]

-

Reaction Termination: Stop the reaction by adding a stop solution containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel.[13] Run the gel at a constant voltage until the dye front has migrated sufficiently.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light.[13] Supercoiled DNA will migrate faster than relaxed DNA. Inhibition of Topo I activity will result in a higher proportion of supercoiled DNA.

Caspase-3/7 Activity Assay

This assay quantifies the activity of the executioner caspases, caspase-3 and caspase-7, as a measure of apoptosis.

Protocol:

-

Cell Treatment: Treat cells with the camptothecin analog for a specified time to induce apoptosis.

-

Cell Lysis: Lyse the cells using a supplied lysis buffer to release the cellular contents, including caspases.[14]

-

Substrate Addition: Add a proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence, which is specifically cleaved by caspase-3 and caspase-7.[15][16]

-

Incubation: Incubate the reaction at room temperature, protected from light.[17]

-

Signal Measurement: Measure the luminescence or fluorescence using a plate reader.[17][18] The signal intensity is directly proportional to the caspase-3/7 activity.

TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[19][20]

Protocol:

-

Cell Fixation and Permeabilization: Fix the cells with paraformaldehyde and then permeabilize them with a detergent (e.g., Triton X-100) to allow the labeling enzyme to access the nucleus.[19][21]

-

TdT Labeling: Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., Br-dUTP or FITC-dUTP).[19][20] TdT will add the labeled dUTPs to the 3'-hydroxyl ends of the fragmented DNA.[19]

-

Detection: If an indirectly labeled dUTP was used, add a secondary detection reagent (e.g., a fluorescently tagged anti-BrdU antibody).

-

Analysis: Analyze the cells using fluorescence microscopy or flow cytometry to identify and quantify the TUNEL-positive (apoptotic) cells.[22][23]

Synthesis of Camptothecin Analogs and Key Intermediates

The development of clinically useful camptothecin analogs has been heavily reliant on chemical synthesis to modify the parent molecule, improving its solubility and therapeutic index.

General Synthetic Strategies

Many synthetic routes to camptothecin and its analogs have been developed. A common strategy involves the construction of the pentacyclic core through the condensation of a pre-formed ABC-ring system with a DE-ring synthon, or vice versa. The Friedländer annulation is a frequently employed reaction for the construction of the quinoline ring system (AB rings).

Synthesis of Key Analogs and Their Intermediates

Topotecan: The synthesis of topotecan often involves a Mannich reaction on 10-hydroxycamptothecin to introduce the dimethylaminomethyl group at the 9-position.[][25]

Irinotecan: A common synthetic route to irinotecan involves the preparation of the key intermediate 7-ethyl-10-hydroxycamptothecin (SN-38).[26][27] The synthesis can proceed by using 10-hydroxycamptothecin as a starting material and introducing the ethyl group at the 7-position after the addition of the piperidino-piperidine side chain precursor.[26][28]

Belotecan: The synthesis of belotecan can be achieved through a two-step process starting from camptothecin: a Minisci-type reaction to introduce a methyl group at the 7-position, followed by a Mannich-type reaction to add the isopropylaminoethyl side chain at the 10-position.[9]

The following diagram provides a simplified, conceptual overview of the synthetic relationship between camptothecin and its key analogs.

Conclusion

Camptothecin and its analogs remain a vital component of the anti-cancer armamentarium. Their well-defined mechanism of action, targeting a fundamental cellular process, provides a clear rationale for their clinical efficacy. This technical guide has provided an in-depth overview of their biological relevance, from their molecular interactions and cellular consequences to the practical methodologies for their evaluation and the chemical strategies for their synthesis. A thorough understanding of these aspects is crucial for the continued development of this important class of therapeutic agents and for the design of novel analogs with improved efficacy and safety profiles. The ongoing research into camptothecin derivatives holds significant promise for advancing cancer treatment and overcoming the challenges of drug resistance.

References

- 1. benchchem.com [benchchem.com]

- 2. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Human Topoisomerase I DNA Relaxation Assay Kit -100 – American Society for Clinical Nutrition (ASCN) [ascn.org]

- 5. Camptothecin - Wikipedia [en.wikipedia.org]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Comparison of topoisomerase I inhibition, DNA damage, and cytotoxicity of camptothecin derivatives presently in clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. inspiralis.com [inspiralis.com]

- 14. assaygenie.com [assaygenie.com]

- 15. Caspase-Glo® 3/7 Assay Protocol [promega.ca]

- 16. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. moleculardevices.com [moleculardevices.com]

- 18. bosterbio.com [bosterbio.com]

- 19. clyte.tech [clyte.tech]

- 20. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]

- 21. assaygenie.com [assaygenie.com]

- 22. opentrons.com [opentrons.com]

- 23. antbioinc.com [antbioinc.com]

- 25. TOPOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 26. EP2881396A1 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

- 27. US9765083B2 - Method for the synthesis of irinotecan - Google Patents [patents.google.com]

- 28. IRINOTECAN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

Methodological & Application

Synthesis Protocol for Exatecan from Intermediate 5: An Application Note for Drug Development Professionals

For Immediate Release

This document provides a detailed, step-by-step protocol for the synthesis of Exatecan, a potent topoisomerase I inhibitor, commencing from Intermediate 5, identified as N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide. This protocol is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex pharmaceutical compounds.

Introduction

Exatecan is a hexacyclic analogue of camptothecin and a critical component of several antibody-drug conjugates (ADCs) due to its high cytotoxic activity. The synthesis of Exatecan is a multi-step process that can be approached through various synthetic strategies. This protocol outlines a convergent synthesis pathway beginning with the deprotection of Intermediate 5 to yield a key "EXA-aniline" precursor, followed by its condensation with a chiral tricyclic lactone ("EXA-trione") and subsequent final modifications to afford Exatecan.

Overall Synthesis Workflow

The synthesis of Exatecan from Intermediate 5 can be conceptualized in the following three key stages:

-

Deprotection of Intermediate 5: Hydrolysis of the two acetamide groups of Intermediate 5 to generate the corresponding diamino compound, which serves as the "EXA-aniline" core.

-

Condensation Reaction: Friedländer annulation of the "EXA-aniline" with the chiral tricyclic lactone, (4S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione ("EXA-trione"), to form the core hexacyclic structure of Exatecan.

-

Final Deprotection: Removal of the remaining protecting group on the amino functionality of the hexacyclic core to yield the final product, Exatecan.

Experimental Protocols

Step 1: Synthesis of 1,7-diamino-3-fluoro-4-methyl-5,6,7,8-tetrahydronaphthalen-8-one (EXA-aniline precursor) from Intermediate 5

This step involves the acid-catalyzed hydrolysis of the diacetamide protecting groups from Intermediate 5.

Materials:

-

Intermediate 5 (N,N'-(3-fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide)

-

Hydrochloric acid (6 M)

-

Acetic acid

-

Water

-

Sodium bicarbonate (saturated solution)

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a round-bottom flask, add Intermediate 5 (1.0 eq).

-

Add a mixture of 6 M hydrochloric acid (12 vol) and acetic acid (6 vol).

-

Purge the reaction vessel with nitrogen gas.

-

Heat the mixture to reflux and maintain for approximately 24 hours, or until thin-layer chromatography (TLC) indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x 10 vol).

-

Combine the organic layers and wash with brine (1 x 5 vol).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel to afford the pure 1,7-diamino-3-fluoro-4-methyl-5,6,7,8-tetrahydronaphthalen-8-one.

Step 2: Condensation of EXA-aniline precursor with EXA-trione

This step involves the formation of the hexacyclic core of Exatecan through a Friedländer condensation.

Materials:

-

1,7-diamino-3-fluoro-4-methyl-5,6,7,8-tetrahydronaphthalen-8-one (from Step 1)

-

(4S)-4-Ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione (EXA-trione)

-

Toluene

-

o-Cresol

-

Pyridinium p-toluenesulfonate (PPTS)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add the EXA-aniline precursor (1.0 eq) and EXA-trione (1.0-1.2 eq).

-

Add toluene (10 vol) and o-cresol (2 vol) as solvents.

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.03-0.3 eq).

-

Heat the reaction mixture to reflux (approximately 90-130 °C) and collect the water formed in the Dean-Stark trap.

-

Maintain the reaction at reflux for 16 hours or until TLC analysis shows the completion of the reaction.

-

Cool the reaction mixture to room temperature.

-

The crude product containing the protected Exatecan core can be isolated by precipitation or concentration and purified by crystallization or column chromatography.

Step 3: Deprotection to Yield Exatecan

The final step involves the removal of the protecting group from the amino function at the C-1 position. The specific protecting group and deprotection conditions may vary based on the detailed synthetic route chosen for the EXA-trione and the preceding steps. A common final deprotection involves the hydrolysis of an acetamide group.

Materials:

-

Protected Exatecan precursor (from Step 2)

-

Methanesulfonic acid

-

2-Methoxyethanol

-

Water

-

Ethylcyclohexane

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Filtration apparatus

Procedure:

-

Suspend the protected Exatecan precursor in a mixture of 2-methoxyethanol, water, and ethylcyclohexane.

-

Add methanesulfonic acid.

-

Heat the mixture to reflux for approximately 8 hours.[1]

-

Cool the reaction mixture, which should result in the precipitation of the product.

-

Filter the precipitated crystals and wash with a suitable solvent.

-

The crude Exatecan can be further purified by recrystallization to yield the final product.

Data Presentation

| Step | Reactants | Reagents | Solvent(s) | Time (h) | Temperature (°C) | Yield (%) |

| 1 | Intermediate 5 | 6 M HCl, Acetic Acid | Water | ~24 | Reflux | Not specified |

| 2 | EXA-aniline, EXA-trione | PPTS | Toluene, o-Cresol | ~16 | 90-130 | Not specified |

| 3 | Protected Exatecan | Methanesulfonic Acid | 2-Methoxyethanol, Water, Ethylcyclohexane | 8 | Reflux | ~43[1] |

Visualizations

Logical Workflow for Exatecan Synthesis

Caption: Logical workflow for the synthesis of Exatecan from Intermediate 5.

Signaling Pathway of Exatecan

Caption: Signaling pathway of Exatecan leading to apoptosis.

References

Application Notes and Protocols for Conjugating Exatecan Intermediate 5 to an ADC Linker

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the conjugation of Exatecan Intermediate 5 to a variety of antibody-drug conjugate (ADC) linkers. The information compiled herein is intended to guide researchers in the development of potent and stable Exatecan-based ADCs.

Introduction to Exatecan-Based ADCs

Exatecan, a potent topoisomerase I inhibitor, is a clinically validated and highly effective cytotoxic agent for targeted cancer therapy.[1] As a payload for ADCs, Exatecan offers the advantage of a bystander effect, where the payload can diffuse from the target cancer cell and eliminate neighboring, antigen-negative tumor cells.[1] This is particularly beneficial in treating heterogeneous tumors.[1]

This compound is a key precursor used in the synthesis of Exatecan and its derivatives for ADC development.[2][3][4] The conjugation of an Exatecan derivative to a monoclonal antibody (mAb) via a stable linker allows for the targeted delivery of the cytotoxic payload to tumor cells, thereby increasing therapeutic efficacy while minimizing systemic toxicity.

A critical challenge in the development of Exatecan-based ADCs is the inherent hydrophobicity of the payload, which can lead to aggregation and unfavorable pharmacokinetic profiles.[1] This has led to the development of innovative linker technologies designed to mask this hydrophobicity and improve the overall properties of the ADC.[5][6]

The mechanism of action for Exatecan-based ADCs involves the inhibition of topoisomerase I, a nuclear enzyme that relaxes supercoiled DNA to enable transcription and replication.[7][8][9] By binding to the DNA-topoisomerase I complex, Exatecan prevents the re-ligation of the DNA strand, leading to double-strand breaks and ultimately, apoptotic cell death.[7][8]

Quantitative Data Summary

The following tables summarize key quantitative data related to the conjugation of Exatecan derivatives to antibodies.

Table 1: Target Drug-to-Antibody Ratios (DAR)

| ADC Platform/Linker Type | Target DAR | Reference(s) |

| General Exatecan ADCs | 4 to 8 | [10] |

| Thiol-Maleimide Conjugation | 8 | [11] |

| Polysarcosine-Based Linker | 8 | [6] |

Table 2: In Vitro Potency of Exatecan-Based ADCs

| ADC Construct | Cell Line | IC50 Value | Reference(s) |

| Anti-Her2 Antibody-Exatecan Conjugate | SK-BR-3 (HER2-positive) | 0.0066 µg/mL | [11] |

| Trastuzumab-Exatecan-Polysarcosine Linker | SK-BR-3 (HER2-positive) | Subnanomolar to nanomolar range | [12] |

| Trastuzumab-Exatecan-Polysarcosine Linker | MDA-MB-468 (HER2-negative) | > 30 nM | [12] |

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and characterization of Exatecan-based ADCs.

Synthesis of Exatecan-Linker Construct (Example: Val-Cit-PAB Linker)

This protocol describes a general method for synthesizing a cleavable Exatecan-linker construct.

Materials:

-

This compound

-

Fmoc-Val-Cit-PAB-PNP (or other activated linker precursor)

-

Solvents: Dimethylformamide (DMF), Dichloromethane (DCM), Dimethyl sulfoxide (DMSO)

-

Reagents for peptide synthesis (e.g., HBTU, HOBt, DIPEA)

-

Reagents for subsequent conversion of Intermediate 5 to Exatecan derivative

-

Purification columns (e.g., Reverse-Phase HPLC)

Protocol:

-

Peptide Synthesis: Synthesize the Val-Cit-PAB peptide using standard solid-phase or solution-phase peptide synthesis methods.[1]

-

Activation: Activate the C-terminus of the peptide for conjugation to the Exatecan precursor.[1]

-

Conjugation to Exatecan Precursor: React the activated peptide with the primary amine of the Exatecan precursor in a suitable solvent (e.g., DMF) in the presence of a coupling agent.[1]

-

Conversion to Exatecan Derivative: Perform the necessary chemical steps to convert the conjugated this compound to the final Exatecan derivative.

-

Purification: Purify the Exatecan-linker construct using reverse-phase HPLC.[1]

-

Characterization: Confirm the identity and purity of the product by LC-MS and NMR.[1]

ADC Conjugation via Thiol-Maleimide Chemistry

This protocol details the widely used method of conjugating a maleimide-functionalized Exatecan-linker to a monoclonal antibody through cysteine residues.

Materials:

-

Monoclonal antibody (e.g., Trastuzumab)

-

Exatecan-linker-maleimide dissolved in DMSO

-

Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP)

-

Conjugation Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification Buffer (e.g., Histidine buffer)

-

Purification system (e.g., Size-Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Protocol:

-

Antibody Reduction:

-

Linker-Payload Addition:

-

Quenching:

-

Purification:

Characterization of Exatecan ADCs

Accurate characterization of the resulting ADC is crucial for ensuring its quality and consistency.

Objective: To determine the average DAR and the distribution of drug-loaded species.[10]

Methodology:

-

Sample Preparation: Dilute the Exatecan ADC sample to approximately 1 mg/mL in HIC mobile phase A.[10]

-

Chromatographic System:

-

Column: HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR).[10]

-

Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0).[10]

-

Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).[10]

-

Flow Rate: 0.5-1.0 mL/min.[10]

-

Detection: UV at 280 nm.[10]

-

-

Gradient Elution: Start with a high concentration of mobile phase A and apply a linear gradient to a high concentration of mobile phase B over approximately 30 minutes.[10]

-

Data Analysis:

Objective: To accurately determine the molecular weight of the different ADC species and calculate the average DAR.[10]

Methodology:

-

Sample Preparation: Desalt the Exatecan ADC sample to remove non-volatile salts.[10]

-

LC System:

-

MS System:

-

Data Analysis: Deconvolute the mass spectra to determine the molecular weights of the light and heavy chains and the different drug-loaded antibody species. Calculate the average DAR from the weighted average of the peak areas.[11]

Diagrams

The following diagrams illustrate the experimental workflow and the mechanism of action of Exatecan-based ADCs.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Exatecan中间体 | MCE [medchemexpress.cn]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Exatecan Antibody Drug Conjugates Based on a Hydrophilic Polysarcosine Drug-Linker Platform | MDPI [mdpi.com]

- 7. books.rsc.org [books.rsc.org]

- 8. Antibody-Drug Conjugates: Microtubule Inhibitors, DNA Binders, and Topoisomerase Inhibitors [biointron.com]

- 9. Topoisomerase I inhibitors Based ADCs: SN-38 & DXd | Biopharma PEG [biochempeg.com]

- 10. benchchem.com [benchchem.com]

- 11. ADC Conjugation Kit (Exatecan, DAR8, 200ug, for human IgG1) | ACROBiosystems [acrobiosystems.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

Application Notes and Protocols: Activation of Exatecan Intermediate 5 for Antibody-Drug Conjugate (ADC) Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Exatecan, a potent hexacyclic analog of camptothecin, is a topoisomerase I inhibitor that has garnered significant interest as a cytotoxic payload for antibody-drug conjugates (ADCs).[1][2] Its high potency and ability to overcome certain drug resistance mechanisms make it an attractive candidate for targeted cancer therapy.[3][4] Effective conjugation of Exatecan to a monoclonal antibody (mAb) is critical for the development of a stable and efficacious ADC. This process typically involves the use of a pre-formed "payload-linker" construct, often referred to as an Exatecan intermediate. This document provides detailed protocols and application notes for the activation and conjugation of Exatecan Intermediate 5, a representative maleimide-functionalized Exatecan derivative, to a target antibody.

The primary strategy for activating this compound for conjugation is through the reaction of its maleimide group with free thiol groups on the antibody.[5] These thiol groups are typically generated by the selective reduction of the antibody's interchain disulfide bonds. The resulting thioether bond forms a stable linkage between the drug-linker and the antibody.[6] The drug-to-antibody ratio (DAR), a critical quality attribute of the ADC, can be controlled by optimizing the reduction and conjugation conditions.[1]

Mechanism of Action: Topoisomerase I Inhibition

Exatecan exerts its cytotoxic effect by inhibiting DNA topoisomerase I.[7] This enzyme relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks.[8] Exatecan intercalates into the DNA-topoisomerase I complex and stabilizes this "cleavage complex," preventing the enzyme from re-ligating the DNA strand.[8][9] When a replication fork collides with this stabilized complex, it leads to the formation of irreversible double-strand DNA breaks, ultimately triggering apoptosis and cell death.[9]

Data Presentation: Comparative Performance of Exatecan-Based ADCs

The choice of linker technology and the resulting drug-to-antibody ratio (DAR) significantly impact the in vitro and in vivo performance of Exatecan-based ADCs. The following tables summarize key quantitative data from various studies.

| Table 1: In Vitro Cytotoxicity (IC50) of Exatecan-Based ADCs in Various Cancer Cell Lines | | :--- | :--- | :--- | :--- | | ADC Construct | Target Antigen | Cell Line | IC50 (nM) | | Trastuzumab-Exatecan (DAR ~8) | HER2 | SK-BR-3 (HER2-positive) | 0.41 ± 0.05[10] | | Trastuzumab-Exatecan (DAR ~8) | HER2 | MDA-MB-468 (HER2-negative) | > 30[10] | | Trastuzumab-Deruxtecan (T-DXd) | HER2 | SK-BR-3 (HER2-positive) | 0.04 ± 0.01[10] | | Novel HER2-targeting ADC (Exatecan, DAR 8) | HER2 | NCI-N87 (gastric) | ~1[11] | | Unconjugated Exatecan | N/A | SK-BR-3 | Subnanomolar[10] | | Unconjugated Exatecan | N/A | MDA-MB-468 | Subnanomolar[10] |

| Table 2: In Vivo Efficacy of Exatecan-Based ADCs in Xenograft Models | | :--- | :--- | :--- | :--- | | ADC Platform | Xenograft Model | Dosing | Outcome | | T-moiety-exatecan ADC | HER2+ breast cancer | 3 mg/kg | Tumor regression[4] | | Trastuzumab-Exa-PSAR10 (DAR 8) | NCI-N87 gastric cancer | 1 mg/kg | Strong anti-tumor activity[11] | | Exo-linker-Exatecan ADC | NCI-N87 gastric cancer | Not specified | Tumor inhibition similar to T-DXd[12][13] |

Experimental Protocols

The following protocols provide a general framework for the activation of an antibody via reduction and subsequent conjugation to a maleimide-functionalized Exatecan intermediate. Optimization may be required for specific antibodies and linker-payloads.

Protocol 1: Partial Reduction of Antibody Interchain Disulfide Bonds

This protocol describes the use of tris(2-carboxyethyl)phosphine (TCEP) to generate a controlled number of free thiol groups on the antibody for conjugation.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride

-

Conjugation Buffer: 50 mM sodium phosphate, 50 mM sodium chloride, 2 mM EDTA, pH 7.5[14]

-

Desalting columns (e.g., Zeba Spin Desalting Columns)

Procedure:

-

Antibody Preparation:

-

Adjust the antibody concentration to 5-10 mg/mL in Conjugation Buffer.[15]

-

-

TCEP Reduction:

-

Prepare a fresh stock solution of TCEP (e.g., 10 mM) in Conjugation Buffer.

-

Add a calculated molar excess of TCEP to the antibody solution. A typical starting point is a 2-10 molar excess per antibody. The exact ratio should be optimized to achieve the desired DAR.

-

Incubate the reaction mixture at 30-37°C for 1-2 hours with gentle mixing.[14][15]

-

-

Removal of Excess TCEP:

-

Immediately following incubation, remove the excess TCEP to prevent reaction with the maleimide group of the drug-linker.

-

Use a pre-equilibrated desalting column for buffer exchange into fresh, cold Conjugation Buffer.[15]

-

Protocol 2: Conjugation of Reduced Antibody with this compound

This protocol details the conjugation of the thiol-activated antibody with the maleimide-functionalized this compound.

Materials:

-

Reduced antibody from Protocol 1

-

This compound (maleimide-functionalized), dissolved in an organic solvent like DMSO

-

Quenching Reagent: N-acetylcysteine (NAC) solution

-

Purification system (e.g., Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF))

Procedure:

-

Conjugation Reaction:

-

Quenching:

-

Purification of the ADC:

-

ADC Characterization:

-

Determine the average DAR using methods such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

-

Assess the percentage of aggregation by SEC.

-

Store the purified ADC at 2-8°C for short-term storage or at -80°C for long-term storage.

-

Troubleshooting

| Table 3: Troubleshooting Common Issues in Exatecan ADC Conjugation | | :--- | :--- | :--- | | Problem | Potential Cause | Suggested Solution | | Low DAR | Insufficient antibody reduction; Inactive Exatecan intermediate; Premature quenching of thiols. | Increase TCEP concentration or incubation time; Use fresh Exatecan intermediate; Ensure complete removal of TCEP before adding the drug-linker.[15] | | High DAR | Over-reduction of the antibody. | Decrease TCEP concentration or incubation time.[15] | | High Aggregation | High DAR; High concentration of organic solvent (e.g., DMSO); Inappropriate buffer conditions; Hydrophobicity of the Exatecan payload. | Optimize for a lower average DAR; Keep DMSO concentration below 10%; Screen different formulation buffers; Consider using hydrophilic linkers (e.g., with PEG or polysarcosine moieties).[1][15] | | Presence of Free Drug | Inefficient purification. | Optimize the purification method (e.g., increase column length for SEC, perform additional diafiltration volumes for TFF).[15] |

Conclusion

The activation of this compound for conjugation via maleimide-thiol chemistry is a robust and widely used method for the development of Exatecan-based ADCs. Careful optimization of the antibody reduction and conjugation steps is essential for controlling the drug-to-antibody ratio and minimizing aggregation. The protocols and data presented in this document provide a comprehensive guide for researchers to successfully produce and evaluate these promising anti-cancer therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. benchchem.com [benchchem.com]

- 8. The Potential of Topoisomerase Inhibitor-Based Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]